2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluorine atom, a methoxymethoxy group, and a methyl group attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid typically involves nucleophilic aromatic substitution reactions. One common method starts with 2,4,5-trifluorobenzonitrile, which undergoes nucleophilic aromatic substitution to introduce the methoxymethoxy group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The final step involves hydrolysis to convert the nitrile group to a carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Fluoro-4-(methoxymethoxy)-5-carboxybenzoic acid.
Reduction: 2-Fluoro-4-(methoxymethoxy)-5-methylbenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to certain molecular targets, while the methoxymethoxy group can influence its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the methoxymethoxy group.
4-Methoxybenzoic acid: Lacks both the fluorine and methoxymethoxy groups.
2-Fluoro-5-methylbenzoic acid: Lacks the methoxymethoxy group.
Uniqueness
2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid is unique due to the combination of its substituents. The presence of both the fluorine atom and the methoxymethoxy group can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11FO4 |
---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
2-fluoro-4-(methoxymethoxy)-5-methylbenzoic acid |
InChI |
InChI=1S/C10H11FO4/c1-6-3-7(10(12)13)8(11)4-9(6)15-5-14-2/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
ZQBLBKXITFEYGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OCOC)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.